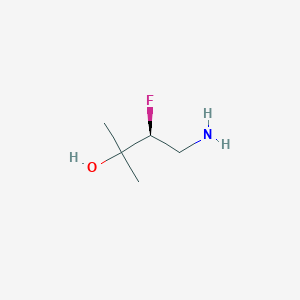

(3S)-4-Amino-3-fluoro-2-methylbutan-2-ol

Description

Significance of Fluorine in Asymmetric Synthesis of Biologically Relevant Molecules

The introduction of fluorine into a molecule can profoundly influence its physicochemical and biological properties. tandfonline.comnih.gov In the realm of asymmetric synthesis, fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond are leveraged to enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa values. tandfonline.comnih.gov The presence of fluorine can also induce specific conformational preferences in a molecule, which can be crucial for its biological activity. nih.gov Consequently, the development of synthetic methodologies for the stereoselective introduction of fluorine is a highly active area of research. nih.gov

The strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life. tandfonline.com Furthermore, the unique electronic properties of fluorine can lead to stronger interactions with biological targets, enhancing the potency of a therapeutic agent. tandfonline.com

Role of Chiral Amino Alcohols as Versatile Building Blocks

Chiral amino alcohols are fundamental building blocks in organic synthesis, prized for their bifunctional nature and inherent chirality. mdpi.com The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide array of chemical transformations, making them ideal starting materials for the synthesis of a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis.

These versatile synthons are key components in the construction of many natural products and synthetic drugs. Their ability to form both amide and ether or ester linkages, coupled with the stereochemical control offered by their chiral centers, makes them invaluable in the construction of molecules with specific three-dimensional architectures.

Overview of (3S)-4-Amino-3-fluoro-2-methylbutan-2-ol as a Key Chiral Intermediate

This compound stands out as a particularly valuable chiral intermediate due to the specific arrangement of its functional groups and stereocenters. The molecule possesses a stereogenic center bearing a fluorine atom adjacent to a carbon with an amino group, along with a tertiary alcohol. This unique combination of features makes it a highly sought-after building block for the synthesis of novel fluorinated compounds with potential therapeutic applications.

While detailed research findings on the specific synthesis and applications of this compound are not extensively documented in publicly available scientific literature outside of patent documents and supplier information, its structural motifs are indicative of its potential as a precursor for various biologically active molecules. The presence of the fluorinated stereocenter is a key feature that medicinal chemists seek to incorporate into new drug candidates to leverage the beneficial effects of fluorine.

Below is a table summarizing the key structural features and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H12FNO |

| Molecular Weight | 121.15 g/mol |

| Chiral Centers | C3 (S-configuration) |

| Key Functional Groups | Primary Amine (-NH2), Tertiary Alcohol (-OH), Fluorine (-F) |

The enantiomer, (3R)-4-amino-3-fluoro-2-methylbutan-2-ol, is also a recognized chemical entity, highlighting the importance of stereochemical purity in the application of these building blocks. achemblock.com

Detailed Research Findings

Asymmetric reduction of α-amino ketones: This is a common method for preparing chiral amino alcohols.

Ring-opening of chiral epoxides or aziridines: Nucleophilic opening of these strained rings with a fluoride (B91410) source or an amine can lead to the desired products.

Asymmetric fluorination of enamines or enolates: The use of chiral catalysts to direct the enantioselective addition of a fluorine atom.

The characterization of such molecules typically involves a combination of spectroscopic techniques to confirm the structure and stereochemistry.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the methyl groups, the methylene (B1212753) group adjacent to the amine, and the methine proton at the fluorinated center, with characteristic splitting patterns due to H-F and H-H coupling. |

| ¹³C NMR | Resonances for the five carbon atoms, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance with coupling to adjacent protons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| Chiral HPLC/GC | A single peak when analyzed on a suitable chiral stationary phase, confirming enantiomeric purity. |

The true value of this compound lies in its potential as a precursor to more complex molecules. Its functional groups can be readily modified. For example, the primary amine can be acylated, alkylated, or used to form heterocyclic rings. The tertiary alcohol can be protected or, under certain conditions, participate in further reactions. The strategic placement of the fluorine atom is expected to impart favorable properties to the final target molecules, making this chiral intermediate a valuable asset in the ongoing quest for new and improved therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-amino-3-fluoro-2-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FNO/c1-5(2,8)4(6)3-7/h4,8H,3,7H2,1-2H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFKDKWENVIYDB-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CN)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](CN)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274110 | |

| Record name | (3S)-4-Amino-3-fluoro-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609546-50-0 | |

| Record name | (3S)-4-Amino-3-fluoro-2-methyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609546-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-4-Amino-3-fluoro-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3s 4 Amino 3 Fluoro 2 Methylbutan 2 Ol

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for producing enantiomerically pure compounds. The methods discussed herein are designed to control the three-dimensional arrangement of atoms, ensuring the formation of the desired (3S) stereoisomer.

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. numberanalytics.comnih.gov After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This strategy is a robust and well-established method for asymmetric synthesis. nih.gov

A powerful method for the asymmetric synthesis of non-canonical amino acids and their derivatives involves the use of chiral Nickel(II) complexes. beilstein-journals.orgnih.gov This strategy typically employs a Ni(II) complex formed from a Schiff base of glycine (B1666218) and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB). researchgate.net The planar nature of the complex and the steric hindrance provided by the chiral ligand effectively shield one face of the glycine enolate equivalent, leading to highly diastereoselective alkylation. beilstein-journals.orgnih.gov

This methodology has been successfully applied to the gram-scale synthesis of various fluorinated amino acids. chemrxiv.orgbiosupramol.de The process involves the alkylation of the chiral Ni(II)-glycine complex with a suitable fluorinated electrophile, such as a fluoroalkyl iodide. beilstein-journals.org Subsequent hydrolysis of the alkylated complex under acidic conditions cleaves the Schiff base and releases the desired amino acid, while the chiral auxiliary can often be recovered. chemrxiv.org The high degree of stereocontrol makes this an attractive route for preparing building blocks with stereocenters adjacent to fluorinated groups. beilstein-journals.orgbiosupramol.de

Table 1: Asymmetric Alkylation of Ni(II)-Glycine Complex with Fluorinated Electrophiles

| Electrophile | Product | Yield (%) | Diastereomeric Excess (de %) |

|---|---|---|---|

| 1,1,1-Trifluoro-2-iodoethane | (S)-4,4,4-Trifluoro-2-aminobutanoic Acid | ~78% (complex) | >99% |

Data is representative of the methodology's application to analogous fluorinated amino acids. beilstein-journals.orgchemrxiv.org

N-sulfinyl imines, particularly those derived from enantiopure tert-butanesulfinamide (Ellman's auxiliary), are versatile intermediates for the asymmetric synthesis of chiral amines. wikipedia.orgcas.cn The chiral sulfinyl group acts as a powerful stereodirecting group, activating the imine for nucleophilic attack and effectively controlling the facial selectivity of the addition. wikipedia.orgnih.gov

This strategy is highly effective for synthesizing fluorinated chiral amines. cas.cn The general approach involves two main pathways: the addition of a nucleophile to a fluorinated N-sulfinyl imine or the addition of a fluorinated nucleophile to a non-fluorinated N-sulfinyl imine. cas.cn The addition of organometallic reagents, such as Grignard or organolithium reagents, to N-sulfinyl imines proceeds with predictable stereochemistry, typically explained by a six-membered ring Zimmerman-Traxler-like transition state where the metal coordinates to both the sulfinyl oxygen and the imine nitrogen. researchgate.net After the addition, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions to reveal the free amine. wikipedia.org

Table 2: Stereoselective Nucleophilic Additions to N-tert-Butanesulfinyl Imines

| Imine Substrate | Nucleophile | Diastereomeric Ratio (dr) |

|---|---|---|

| N-sulfinyl trifluoromethyl ketimines | Dimethylsulfoxonium methylide | 86:14 to >99:1 |

| Aldehyde-derived N-sulfinyl imines | Grignard Reagents | High |

Data is representative of the general methodology for synthesizing chiral amines and their derivatives. nih.govresearchgate.net

Methodologies employing enantiopure iminoglycinate equivalents, such as the Schöllkopf auxiliary, are a cornerstone of asymmetric amino acid synthesis. The Schöllkopf reagent, a bis-lactim ether derived from valine and glycine, serves as a chiral glycine enolate synthon. Metalation followed by alkylation with an electrophile occurs with high diastereoselectivity, directed by the bulky isopropyl group of the valine residue. Mild acid hydrolysis then cleaves the bis-lactim ether to yield the desired non-proteinogenic α-amino acid ester. This approach has been instrumental in preparing a vast array of structurally diverse amino acids.

While direct application to (3S)-4-Amino-3-fluoro-2-methylbutan-2-ol is not prominently documented, the fundamental principle of using a chiral glycine equivalent is highly relevant. The strategy's success in controlling stereochemistry at the α-carbon makes it a conceptually important pathway for the synthesis of chiral amino compounds.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. This avoids the stoichiometric use of a chiral auxiliary.

Palladium-catalyzed decarboxylative allylic alkylation (DAAA) is a powerful method for forming carbon-carbon bonds under neutral conditions. ku.edu In this reaction, an allyl β-keto carboxylate or a similar substrate reacts with a palladium(0) catalyst to form a π-allyl palladium intermediate. nih.gov Subsequent decarboxylation generates an enolate, which then attacks the π-allyl complex to form the alkylated product. nih.gov When chiral ligands are employed with the palladium catalyst, this process can be rendered highly enantioselective. nih.gov

This methodology is particularly useful for creating challenging stereocenters, including quaternary carbons. nih.gov While its primary application has been in the alkylation of enolates, the principles can be extended to other nucleophiles. ku.edunih.gov For the synthesis of a molecule like this compound, a related palladium-catalyzed allylic amination or the alkylation of a fluorinated nucleophile could be envisioned. The versatility of palladium catalysis in C-C and C-N bond formation, coupled with the wide availability of chiral ligands, makes it a highly adaptable tool for complex stereoselective synthesis. yorku.ca

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-2-[N-(N'-benzylprolyl)amino]benzophenone |

| tert-butanesulfinamide |

| Glycine |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, providing an alternative to metal-based catalysts. For the synthesis of chiral β-fluoroamines, organocatalytic strategies often involve the asymmetric fluorination of carbonyl compounds or the aminofluorination of unsaturated systems. nih.govnih.gov

A prominent approach involves the enantioselective α-fluorination of aldehydes or ketones, which generates key chiral building blocks. researchgate.net In this strategy, a chiral amine catalyst, such as an imidazolidinone derived from a natural amino acid, reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom stereoselectively. researchgate.netnih.gov For the synthesis of a precursor to this compound, an appropriately substituted aldehyde could undergo asymmetric α-fluorination. The resulting chiral α-fluoro aldehyde can then be converted to the target molecule through subsequent reduction and amination steps. researchgate.net

Another innovative strategy is the organocascade reaction, which allows for the construction of multiple stereocenters in a single pot. For instance, an asymmetric olefin aminofluorination reaction can be developed from achiral α,β-unsaturated aldehydes. nih.gov This process typically uses a diarylprolinol silyl (B83357) ether catalyst to facilitate the conjugate addition of an amine nucleophile, followed by an enamine-catalyzed fluorination with an electrophilic fluorine source. nih.gov This methodology can generate chiral α-fluoro-β-amino aldehydes with high diastereoselectivity and enantioselectivity, which are versatile intermediates for fluorinated amino alcohols. nih.govwustl.edu

Table 1: Organocatalytic Fluorination Strategies

| Catalyst Type | Substrate | Fluorinating Agent | Product | Stereoselectivity (ee/dr) |

|---|---|---|---|---|

| Imidazolidinone | Aldehydes | NFSI | α-Fluoro Aldehydes | Up to 99% ee |

| Primary Amine (Cinchona-derived) | Ketones | NFSI | α-Fluoro Ketones | Up to 99% ee, 98:2 dr |

| Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehydes | NFSI | α-Fluoro-β-amino Aldehydes | Up to 99% ee, 98:2 dr |

Biocatalytic Reductive Amination Strategies

Biocatalysis offers a highly selective and environmentally sustainable alternative to traditional chemical methods for amine synthesis. researchgate.net Asymmetric reductive amination of a ketone precursor is a direct and efficient strategy to install the chiral amine functionality. nih.gov Enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) are particularly effective for this transformation. nih.govthieme-connect.de

The synthesis of this compound via this method would begin with a fluorinated ketone precursor, 3-fluoro-2-hydroxy-2-methylbutan-4-one. This ketone can be subjected to reductive amination using an engineered IRED and an amine donor, such as ammonia (B1221849) or methylamine. The enzyme's active site provides a chiral environment that directs the reduction of the intermediate imine, leading to the formation of the desired (3S)-amine with high stereoselectivity. nih.gov

A significant advantage of this approach is the potential for using whole-cell biocatalysts. nih.gov Recombinant E. coli cells overexpressing a specific IRED can be used directly in the reaction mixture. This simplifies the process by eliminating the need for enzyme purification and can facilitate cofactor regeneration using the cell's intrinsic metabolic machinery, making the process more cost-effective and scalable. nih.govacs.org The selection of the appropriate enzyme is critical, and screening a library of IREDs is often necessary to find a biocatalyst with high activity and selectivity for the specific fluorinated substrate. nih.gov

Table 2: Biocatalytic Reductive Amination

| Enzyme Class | Substrate Example | Amine Donor | Key Features | Stereoselectivity |

|---|---|---|---|---|

| Imine Reductase (IRED) | Prochiral Ketones | Ammonia, Alkylamines | High chemo- and stereoselectivity; mild reaction conditions. | Often >99% ee |

| Amine Dehydrogenase (AmDH) | Prochiral Ketones | Ammonia | Highly enantioselective for synthesis of primary amines. | Often >99.9% ee |

Fluorination of Chiral Precursors

This strategy involves introducing the fluorine atom onto a molecule that already possesses the required stereochemistry at a different center. The inherent chirality of the precursor is used to direct the stereochemical outcome of the fluorination step.

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion. A common method is the reaction of an alcohol with a deoxofluorinating agent. Reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are effective for converting chiral alcohols into the corresponding fluorinated compounds in good yields. researchgate.net

For the synthesis of this compound, a potential precursor would be a chiral amino diol, specifically (2S)-4-amino-2-methylbutane-2,3-diol. The secondary hydroxyl group at the C3 position could be selectively replaced by fluorine using Deoxofluor. This reaction generally proceeds via an SN2 mechanism, resulting in an inversion of configuration at the reaction center. Therefore, starting with an (R)-configured hydroxyl group at C3 would lead to the desired (S)-configuration in the fluorinated product. The choice of protecting groups for the amine and the tertiary alcohol is crucial to prevent side reactions.

Recent advances have also explored reversing the polarity of the traditional enolate, enabling the use of nucleophilic fluorine sources for the direct α-fluorination of carbonyl compounds like amides, which can be subsequently reduced to access β-fluoroamines. nih.gov

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center, such as an enolate or enamine. wikipedia.org Common electrophilic fluorinating agents include N-fluorosulfonimides (e.g., NFSI) and Selectfluor. wikipedia.orgmdpi.com

In a substrate-controlled approach, a chiral precursor containing a directing group can be used to achieve diastereoselective fluorination. For instance, a chiral precursor such as a β-hydroxy ketone could be used. The hydroxyl group can direct the approach of the fluorinating agent to one face of the corresponding enolate, thereby controlling the stereochemistry of the newly formed C-F bond. Chiral auxiliaries, such as chiral oxazolidinones attached to a carbonyl group, have been successfully used to direct the diastereoselective fluorination of the α-carbon. wikipedia.org After the fluorination step, the auxiliary can be cleaved to reveal the desired chiral fluorinated motif. This method provides a reliable way to install the fluorine atom with predictable stereochemistry based on the chiral precursor. acs.orgrsc.org

Multistep Synthetic Routes and Reaction Cascades

Complex molecules often require carefully designed multistep sequences to control the stereochemistry of multiple chiral centers. Reaction cascades, where multiple bonds are formed in a single sequence without isolating intermediates, offer an efficient alternative.

A versatile multistep strategy for synthesizing chiral amino alcohols involves the use of aldehyde precursors and the Mitsunobu reaction. westlake.edu.cnnih.gov The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including amines, with a clean inversion of stereochemistry. organic-chemistry.orgresearchgate.net

A plausible synthetic route towards this compound could start from a chiral precursor containing both an aldehyde and a suitably protected alcohol. The aldehyde function serves as a handle for chain extension and introduction of the tertiary alcohol moiety. The key step would involve a chiral alcohol precursor, for example, (2R)-3-fluoro-2-hydroxy-2-methylpropan-1-ol. The primary alcohol in this intermediate could be converted to a protected amine using the Mitsunobu reaction. This is typically achieved by reacting the alcohol with triphenylphosphine, an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a nitrogen nucleophile such as phthalimide (B116566) or an azide. organic-chemistry.org The reaction proceeds with inversion of configuration, which is critical for setting the stereocenter. A subsequent deprotection or reduction step then reveals the primary amine. This combination of aldehyde manipulation and a stereoinversive Mitsunobu reaction provides a robust pathway to control the absolute configuration of the two adjacent stereocenters in the final product. nih.gov

Table 3: Key Features of the Mitsunobu Reaction in Amine Synthesis

| Reagents | Nucleophile | Key Transformation | Stereochemistry |

|---|---|---|---|

| PPh3, DEAD/DIAD | Phthalimide | R-OH → R-NPhth | Inversion |

| PPh3, DEAD/DIAD | Hydrazoic Acid (HN3) | R-OH → R-N3 | Inversion |

| PPh3, DEAD/DIAD | N-Hydroxyphthalimide | R-OH → R-ONHPhth | Inversion |

Integration of Fluorine-Containing Building Blocks in Synthetic Sequences

A powerful strategy in organofluorine chemistry is the use of pre-fluorinated building blocks, which simplifies the introduction of fluorine atoms into a target molecule, often avoiding the use of harsh or non-selective late-stage fluorination reagents. youtube.comresearchgate.net This approach allows for the efficient assembly of complex structures with fluorine incorporated at specific, desired positions. nih.gov The synthesis of chiral vicinal fluoroamines, a class of compounds to which this compound belongs, can benefit significantly from this methodology.

Several classes of fluorine-containing building blocks are instrumental in modern synthesis. nih.gov These include, but are not limited to, fluoroalkyl-substituted carbonyl compounds, fluorinated multiple-bond compounds, and small, poly-functionalized fluoroalkanes. researchgate.net For instance, the synthesis of fluorinated amino alcohols can be achieved through the asymmetric Michael addition of a nucleophile to a nitroalkene, followed by reduction. A plausible synthetic sequence for the target molecule could involve a chiral fluorine-containing synthon.

Methodologies based on the electrophilic activation of alkenes, such as halofluorination, provide a reliable route to vicinal halo-fluoro compounds. beilstein-journals.orgnih.gov These intermediates are versatile building blocks that can be further elaborated. For example, the halofluorination of a suitable cyclic olefin can produce a key intermediate which, after a series of transformations including nucleophilic substitution and ring-opening, yields the desired acyclic amino alcohol backbone. beilstein-journals.org

The table below summarizes various fluorine-containing building blocks and their potential applications in the synthesis of complex fluorinated molecules.

| Fluorine-Containing Building Block | Synthetic Application/Reaction Type | Potential Relevance to Target Synthesis |

| Ethyl 4,4,4-trifluoroacetoacetate | Heterocycle synthesis, [1+4] cycloadditions | Source for introducing fluorinated methyl groups |

| α,β-Unsaturated trifluoromethyl ketones | Michael additions, Diels-Alder reactions | Construction of the carbon backbone via conjugate addition |

| 3-Fluoro-3-polyfluoroalkyl acrylates | Nucleophilic additions, cyclizations | Direct incorporation of the fluoro-amino alcohol motif |

| Fluoroalkenyl heterocycles | Aza-Michael addition | Asymmetric synthesis of vicinal fluoroamines st-andrews.ac.uk |

These building blocks serve as foundational materials, enabling chemists to construct complex fluorinated pharmaceuticals and agrochemicals with greater efficiency and precision. youtube.combeilstein-journals.org

Mechanistic Investigations of Key Synthetic Steps

A thorough understanding of reaction mechanisms is paramount for the development and optimization of synthetic routes, particularly in asymmetric synthesis where subtle energetic differences between diastereomeric transition states dictate the stereochemical outcome. st-andrews.ac.uknih.gov For the synthesis of a specific stereoisomer like this compound, elucidating the mechanisms of key bond-forming and stereocenter-defining steps is crucial for achieving high levels of stereocontrol.

Reaction Mechanism Elucidation in Asymmetric Oxidations

Asymmetric oxidation is a fundamental strategy for introducing chirality into a molecule. sciengine.com While not a direct fluorination method, it can be used to generate chiral epoxides or diols which can then undergo stereospecific ring-opening or deoxygenative fluorination to install the C-F bond. Pioneering studies have utilized asymmetric oxidation followed by stereospecific fluorodeoxygenation to access multivicinal fluoroalkane scaffolds. nih.gov

The mechanism of such oxidations, for example, the Sharpless asymmetric epoxidation or dihydroxylation, has been studied extensively. In these reactions, a chiral catalyst (often a transition metal complex with a chiral ligand) coordinates to the substrate, creating a chiral environment that directs the oxidant to one face of the alkene. The precise geometry of this catalyst-substrate complex in the transition state determines the enantioselectivity of the reaction. Understanding these interactions allows for the rational design of catalysts to improve selectivity for a desired stereoisomer. While previously focused on substrates like alkenes and alcohols, recent progress has expanded to the asymmetric oxidation of C(sp³)–H bonds and heteroatoms, opening new avenues for synthesizing diverse chiral molecules. sciengine.com

Stereochemical Outcome Analysis of Chiral Induction

Achieving the desired (3S) configuration in this compound hinges on effective chiral induction during the synthesis. This can be accomplished using chiral auxiliaries, chiral catalysts, or by transferring chirality from a starting material derived from the chiral pool. researchgate.net The analysis of the stereochemical outcome provides critical insights into the transition state of the stereochemistry-determining step.

One powerful method involves the use of chiral Ni(II) complexes of glycine Schiff bases. nih.gov In this approach, the aryl moiety of the chiral ligand effectively blocks one face of the complex, leading to highly diastereoselective alkylation. nih.gov This strategy has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with excellent enantiomeric purity (>99% ee). acs.org

Organocatalysis offers another robust platform for asymmetric synthesis. For instance, proline-catalyzed Mannich reactions between fluorinated aldimines and aldehydes produce γ-fluorinated β-amino alcohols with high diastereo- and enantioselectivity. acs.org The stereochemical outcome is rationalized by the formation of a specific enamine intermediate, where the catalyst directs the electrophile to a particular face. Similarly, cinchona alkaloids have been used to promote enantioselective electrophilic fluorination of Ugi adducts, where an in-situ generated N-fluorocinchona intermediate acts as the asymmetric fluorinating agent. nih.gov

Furthermore, the inherent stereoelectronic properties of fluorine itself can influence the stereochemical outcome. The fluorine gauche effect, a stabilizing interaction between a fluorine atom and a vicinal electron-donating group, can enforce specific molecular conformations, thereby directing the stereochemical course of a reaction. acs.orgbeilstein-journals.org This effect is particularly important in modulating the conformational bias in fluorinated cyclic systems like pyrrolidines and can be a key factor in substrate-controlled diastereoselective reactions. beilstein-journals.org

The following table presents examples of catalytic systems used in asymmetric reactions relevant to the synthesis of chiral fluorinated amines and the typical stereoselectivities achieved.

| Catalytic System | Reaction Type | Product Type | Achieved Stereoselectivity |

| L-proline | Cross-Mannich Reaction | γ-Fluorinated β-amino alcohols | High dr (>97:3) and ee (>98%) acs.org |

| Chiral Ni(II) Complex | Asymmetric Alkylation | Fluorinated amino acids | High ee (>99%) nih.govacs.org |

| Chiral Phosphoric Acid | Aza-Michael Addition/Protonation | Heterocyclic vicinal fluoroamines | High ee st-andrews.ac.uk |

| Photoenzymatic (Ene-reductase) | Enantioselective Hydroalkylation | α-Fluorinated amides | High ee (up to 97%) nih.gov |

| Chiral Bis-urea Catalyst | Nucleophilic Fluorination (KF) | β-Fluoroamines | High er (up to 96:4) acs.org |

Advanced Spectroscopic and Structural Elucidation of 3s 4 Amino 3 Fluoro 2 Methylbutan 2 Ol

X-ray Crystallography for Absolute Configuration Assignment and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of a molecule's absolute configuration. wikipedia.orgtaylorandfrancis.com For a chiral molecule like (3S)-4-Amino-3-fluoro-2-methylbutan-2-ol, obtaining a single crystal suitable for diffraction analysis would be the primary objective.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the electron density distribution within the crystal, allowing for the precise mapping of atomic positions. To determine the absolute configuration of the stereocenter at the C3 position, anomalous dispersion techniques, often utilizing the scattering from heavier atoms or by using specific X-ray wavelengths (e.g., copper radiation), would be employed. nih.gov The Flack parameter is a critical value derived from the data refinement that confirms the correct enantiomer has been modeled. A value close to zero for the correct configuration and close to one for the inverted configuration provides a high degree of confidence in the assignment.

The crystallographic data would also reveal the preferred solid-state conformation of the molecule. This includes the precise bond lengths, bond angles, and torsion angles. Of particular interest would be the conformation around the C2-C3 bond, which would be influenced by intramolecular hydrogen bonding between the amino and hydroxyl groups, as well as steric interactions involving the methyl and fluoromethylamine groups.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁) |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Z | Number of molecules per unit cell |

| Flack Parameter | ~0 for the correct (3S) configuration |

| Key Torsion Angle (C2-C3) | Defines the gauche or anti-conformation in the solid state |

| Hydrogen Bonding | Details of intramolecular and intermolecular interactions |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be utilized for a comprehensive analysis of this compound.

¹H NMR spectroscopy would provide information on the number of different proton environments and their connectivity through spin-spin coupling. The protons on the C3 and C4 carbons would appear as complex multiplets due to coupling to each other, the fluorine atom, and adjacent protons. The magnitude of the vicinal coupling constants (³J) between the protons on C3 and C4 can provide insight into the dihedral angle and thus the preferred conformation in solution.

¹³C NMR spectroscopy would show distinct signals for each of the five carbon atoms in the molecule. The carbon atom bonded to fluorine (C3) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that aids in its assignment.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single resonance would be expected for the fluorine atom in this compound, and its coupling to adjacent protons (²JFH and ³JFH) would further confirm the structure.

Two-dimensional NMR techniques would be crucial for unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the molecule. For instance, a COSY spectrum would reveal the coupling network between protons, while an HSQC spectrum would correlate each proton to its directly attached carbon. HMBC experiments would show longer-range correlations between protons and carbons, helping to piece together the molecular framework. NOESY or ROESY experiments could be used to identify protons that are close in space, providing further evidence for the solution-state conformation.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) Range | Key Couplings (J, Hz) |

| ¹H | 1.0 - 1.5 (CH₃) | ³JHH, ²JHF, ³JHF |

| 2.5 - 3.5 (CH₂N) | ||

| 4.0 - 5.0 (CHF) | ||

| ¹³C | 20 - 30 (CH₃) | ¹JCF (large), ²JCF, ³JCF |

| 45 - 55 (CH₂N) | ||

| 70 - 80 (C-OH) | ||

| 85 - 95 (CHF) | ||

| ¹⁹F | -180 to -220 | ²JFH, ³JFH |

Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, HRMS would be used to confirm its molecular formula, C₅H₁₂FNO.

Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule would typically be observed as its protonated form, [M+H]⁺. The experimentally measured m/z value would be compared to the calculated exact mass for C₅H₁₃FNO⁺. A match within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could also provide structural information. For example, the loss of water (H₂O) from the protonated molecule is a common fragmentation pathway for alcohols.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₅H₁₂FNO |

| Molecular Weight | 121.15 g/mol myskinrecipes.com |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass | 122.0976 for [C₅H₁₃FNO]⁺ |

| Measured m/z | Expected to be within ± 5 ppm of the calculated mass |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for probing the stereochemistry of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

For a molecule like this compound, which lacks a strong chromophore in the accessible UV-Vis region, direct CD analysis might be challenging. However, derivatization of the amino or hydroxyl group with a chromophoric auxiliary could be employed. The resulting derivative would exhibit a characteristic CD spectrum, known as a Cotton effect, the sign and magnitude of which can often be correlated with the absolute configuration at the stereocenter by applying empirical rules or through comparison with quantum chemical calculations.

Alternatively, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left- and right-circularly polarized infrared light, could be used on the underivatized molecule. The experimental VCD spectrum, when compared to a spectrum predicted by density functional theory (DFT) calculations for the (S)-configuration, can provide a reliable confirmation of the absolute stereochemistry.

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Detailed Structural Features

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and bonding within a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol and the N-H stretching vibrations of the primary amine, likely broadened due to hydrogen bonding. C-H stretching vibrations for the methyl and methylene (B1212753) groups would appear around 2850-3000 cm⁻¹. The C-F stretching vibration typically occurs in the fingerprint region, between 1000 and 1400 cm⁻¹, and can be a strong, characteristic band. N-H bending vibrations would be expected around 1600 cm⁻¹.

FT-Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, C-H and C-C skeletal vibrations are typically strong. The combination of both FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3500 (broad) | FT-IR |

| N-H Stretch | 3200 - 3500 (broad) | FT-IR |

| C-H Stretch | 2850 - 3000 | FT-IR, FT-Raman |

| N-H Bend | 1590 - 1650 | FT-IR |

| C-F Stretch | 1000 - 1400 | FT-IR |

Computational and Theoretical Studies on 3s 4 Amino 3 Fluoro 2 Methylbutan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict molecular properties. DFT calculations for (3S)-4-Amino-3-fluoro-2-methylbutan-2-ol would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) to provide a balance between accuracy and computational cost. researchgate.net

Such studies would begin with a geometry optimization to find the lowest energy conformation of the molecule. The presence of multiple rotatable bonds (C-C, C-N, C-O) and stereocenters suggests a complex potential energy surface with several local minima. The introduction of a fluorine atom is known to significantly influence molecular conformation through steric and stereoelectronic effects, such as hyperconjugation and gauche effects. nih.gov In the case of this compound, intramolecular hydrogen bonding between the amino group, the hydroxyl group, and the fluorine atom would be a critical factor in determining the most stable conformer.

The results of a DFT analysis would provide key data on the molecule's geometry and electronic properties.

Illustrative Optimized Geometric Parameters for the Lowest Energy Conformer of this compound (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

|---|---|---|---|---|---|

| Bond Length (Å) | C2 | C3 | - | - | 1.54 |

| C3 | F | - | - | 1.40 | |

| C3 | C4 | - | - | 1.53 | |

| C4 | N | - | - | 1.47 | |

| C2 | O | - | - | 1.43 | |

| Bond Angle (°) | C1 | C2 | C3 | - | 110.5 |

| F | C3 | C2 | - | 109.8 | |

| C2 | C3 | C4 | - | 112.1 | |

| C3 | C4 | N | - | 111.5 | |

| Dihedral Angle (°) | O | C2 | C3 | F | -65.2 |

| C1' | C2 | C3 | C4 | 175.8 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a DFT calculation.

The calculation would involve identifying the transition state structure for the key bond-forming step. This is a first-order saddle point on the potential energy surface. Frequency calculations are then used to confirm the nature of this stationary point (one imaginary frequency) and to compute zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy. The resulting energy profile provides a quantitative measure of the reaction's feasibility. The presence of the electron-withdrawing fluorine atom would be expected to influence the nucleophilicity of the adjacent amino group and the stability of any charged intermediates or transition states.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for studying static structures, molecular modeling and dynamics simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time.

The conformational landscape of this compound is rich due to its rotatable single bonds. Molecular dynamics (MD) simulations can be used to explore this landscape by simulating the atomic motions of the molecule over time, typically on the nanosecond to microsecond scale. nih.gov

An MD simulation would reveal the accessible conformations and the frequency of transitions between them. nih.gov The analysis of the simulation trajectory would highlight the most populated conformational states and the key dihedral angles that govern the molecule's shape. Fluorine's influence is significant; it can lead to a preference for specific gauche or anti arrangements due to stereoelectronic interactions. d-nb.info For example, studies on fluorinated alkanes have shown that the 1,3-difluoro motif strongly influences chain conformation. nih.gov Similarly, the fluorine atom in this molecule would be expected to have a pronounced effect on the relative orientations of the amino and hydroxyl groups.

Illustrative Relative Energies of Stable Conformers of this compound

| Conformer | Key Dihedral Angle (O-C2-C3-F) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Min) | -65° | 0.00 | 75.1 |

| 2 | 178° | 1.50 | 10.1 |

Note: This data is hypothetical and serves to illustrate the typical output of a conformational analysis.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For this compound, key predictable spectra include Nuclear Magnetic Resonance (NMR) and Infrared (IR).

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C chemical shifts and coupling constants (J-couplings). The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra and to distinguish between different isomers or conformers. The predicted chemical shift of the fluorine atom (¹⁹F NMR) would be particularly sensitive to its local electronic environment.

IR Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. These correspond to the absorption peaks in an IR spectrum. The characteristic stretching frequencies for the O-H, N-H, and C-F bonds can be predicted and compared with experimental results to confirm the structure and identify the presence of hydrogen bonding (which typically red-shifts the O-H and N-H stretching frequencies).

Quantitative Structure-Activity Relationship (QSAR) for Structural Features (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific property. While often used for biological activity, QSAR can also be applied to predict physicochemical properties based on structural features. nih.gov

For this compound, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. The goal is to build a mathematical model that correlates these descriptors with a property of interest, such as lipophilicity (LogP) or aqueous solubility.

Illustrative Molecular Descriptors for this compound

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 121.15 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP | 0.48 | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | The sum of surfaces of polar atoms in a molecule; relates to hydrogen bonding potential. |

| Number of Rotatable Bonds | 2 | The number of bonds that allow free rotation, indicating molecular flexibility. |

| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (O, N). |

Note: The descriptor values are based on computational predictions for a similar molecule and are presented for illustrative purposes. chemscene.com

These descriptors can be used to predict how the molecule might behave in various chemical or physical processes, providing valuable information for its potential applications without considering biological activity.

Applications As a Chiral Building Block in Complex Chemical Synthesis

Precursor in the Asymmetric Synthesis of Fluorinated Amino Acids

(3S)-4-Amino-3-fluoro-2-methylbutan-2-ol serves as a valuable starting material for the asymmetric synthesis of various non-proteinogenic fluorinated amino acids. The inherent chirality of this building block allows for the synthesis of target amino acids with high stereochemical purity, which is crucial for their biological applications. The synthetic strategy typically involves the protection of the amino group, followed by oxidation of the primary alcohol to a carboxylic acid, and subsequent deprotection steps.

One of the key applications is in the synthesis of β-fluoro-α-amino acids and γ-fluoro-β-amino acids. The stereocenter bearing the fluorine atom in this compound directly translates to the stereochemistry of the final amino acid product. For instance, through a series of controlled oxidation and deprotection steps, this building block can be converted into enantiomerically pure fluorinated analogues of aspartic acid or other structurally related amino acids. chemrxiv.orgpsu.edu

The general synthetic approach involves the following key transformations:

Protection of the amine: The primary amino group is typically protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), to prevent its interference in subsequent oxidation steps.

Oxidation of the alcohol: The tertiary alcohol can be transformed into a carboxylic acid moiety through a multi-step sequence, which may involve dehydration to an alkene followed by oxidative cleavage, or through direct oxidation methods where applicable.

Deprotection: The final step involves the removal of the protecting groups to yield the free fluorinated amino acid.

| Target Fluorinated Amino Acid | Key Transformation Steps | Reported Yields (Analogous Systems) | Stereochemical Outcome |

|---|---|---|---|

| (2S,3S)-3-Fluoro-β-methylaspartic acid analogue | 1. Boc Protection 2. Oxidation of alcohol to carboxylic acid 3. Deprotection | Good to Excellent | High diastereoselectivity |

| Fluorinated β-amino acids | 1. Cbz Protection 2. Multi-step oxidation 3. Catalytic hydrogenation | Moderate to Good | Enantiomerically pure |

Intermediate in the Preparation of Fluorinated Amines

Chiral fluorinated amines are crucial components in many pharmaceuticals due to fluorine's ability to modulate the basicity of the amine and improve metabolic stability. This compound is an excellent precursor for the synthesis of such amines. The primary amino group can be derivatized, and the tertiary alcohol can be manipulated or removed to generate a variety of chiral fluorinated amines.

A common strategy involves the conversion of the alcohol functionality into a good leaving group, followed by nucleophilic displacement or reduction. For example, tosylation or mesylation of the hydroxyl group, followed by reduction with a hydride reagent, would lead to the corresponding fluorinated amine without the hydroxyl group. Alternatively, the amino group itself can be further alkylated or acylated to produce more complex amine structures.

| Target Fluorinated Amine | Synthetic Approach | Key Reagents | Potential Advantages |

|---|---|---|---|

| (2R)-2-Fluoro-3-methylbutane-1,3-diamine analogue | Conversion of alcohol to amine | 1. Mesyl chloride, Et3N 2. NaN3 3. H2, Pd/C | Stereospecific conversion |

| N-Alkyl-(3S)-4-amino-3-fluoro-2-methylbutan-2-ol | Reductive amination | Aldehyde/Ketone, NaBH(OAc)3 | Direct N-functionalization |

Role in the Synthesis of Fluorinated Peptidomimetics and Peptides

The incorporation of fluorinated amino acids into peptides can significantly enhance their proteolytic stability and modulate their conformation, leading to improved therapeutic properties. nih.gov this compound, as a precursor to novel fluorinated amino acids, plays a pivotal role in the synthesis of fluorinated peptidomimetics and peptides.

Once converted into a protected fluorinated amino acid, it can be utilized in standard solid-phase or solution-phase peptide synthesis protocols. The presence of the fluorine atom can induce specific secondary structures, such as β-turns or helical conformations, which can be critical for biological activity. Furthermore, the unique stereochemistry of the building block allows for the precise placement of the fluorine atom within the peptide backbone, enabling detailed structure-activity relationship studies.

Utility in the Construction of Other Fluorine-Containing Chiral Scaffolds

Beyond linear structures, this compound is a valuable starting material for the construction of more complex, fluorine-containing chiral scaffolds, including heterocyclic systems. The bifunctional nature of the molecule, with its amino and hydroxyl groups, allows for a range of cyclization reactions.

For example, intramolecular reactions can lead to the formation of chiral fluorinated piperidines, pyrrolidines, or oxazolidinones, which are common motifs in many biologically active compounds. The synthetic strategy might involve converting the alcohol to a leaving group and subsequent intramolecular nucleophilic attack by the nitrogen atom. Alternatively, the amino alcohol can participate in cycloaddition reactions to form more elaborate ring systems. The stereochemistry of the starting material ensures the formation of enantiomerically pure heterocyclic products. nih.gov

Derivatization Strategies for Diverse Functional Groups

The versatility of this compound as a chiral building block is further enhanced by the numerous derivatization strategies that can be employed to introduce a wide array of functional groups. Both the amino and hydroxyl groups can be selectively modified to generate a library of derivatives for various synthetic purposes.

Derivatization of the Amino Group:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea/Carbamate formation: Reaction with isocyanates or chloroformates.

Derivatization of the Hydroxyl Group:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

Conversion to Halides: Treatment with reagents like thionyl chloride or PBr3.

Oxidation: As discussed previously, oxidation to a carbonyl group or carboxylic acid.

These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into a vast range of complex molecules and facilitating the exploration of new chemical space in drug discovery and materials science.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in modern organic synthesis is the development of environmentally benign and efficient processes. Future research concerning (3S)-4-Amino-3-fluoro-2-methylbutan-2-ol will increasingly focus on sustainability and atom economy.

Current synthetic strategies for fluorinated amino alcohols often involve multi-step sequences that may use hazardous reagents and generate significant waste. researchgate.net Future methodologies will aim to minimize these drawbacks. One promising avenue is the adoption of mechanochemical methods, which involve solvent-free reactions conducted by grinding, potentially reducing both reaction times and environmental impact. mdpi.com For instance, the synthesis of fluorinated imine intermediates, which are precursors to amines, has been achieved with high yields in as little as 15 minutes using manual grinding, a technique that could be adapted for intermediates in the synthesis of the target compound. mdpi.com

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The precise stereochemical control required for the synthesis of this compound necessitates the development of advanced catalytic systems. The enantioselective introduction of the fluorine atom and the adjacent amine group is a formidable challenge that is central to future research.

The field of catalytic fluorination has expanded rapidly, moving beyond traditional stoichiometric reagents to sophisticated catalytic methods. numberanalytics.com Future work will likely focus on several classes of catalysts:

Transition Metal Catalysts : Systems based on palladium, copper, and nickel have shown promise for facilitating complex fluorination reactions under mild conditions. numberanalytics.com For example, Cu(II)-mediated catalytic C(sp³)-H direct fluorination allows for the late-stage introduction of fluorine into complex molecules, a strategy that could streamline synthesis. nih.gov Similarly, the use of chiral Pd-enolate intermediates has enabled catalytic enantioselective monofluorination of certain substrates. mdpi.com

Organocatalysts : Metal-free organic molecules have emerged as powerful tools for asymmetric synthesis due to their lower toxicity and cost. numberanalytics.com Chiral organocatalysts, such as thioureas, cinchona alkaloids, and β,β-diaryl serine derivatives, have been successfully used for enantioselective fluorination and could be adapted for the synthesis of fluorinated amino alcohols. numberanalytics.commdpi.commdpi.com Biomimetic approaches, using catalysts like chiral quinine (B1679958) derivatives to facilitate enantioselective proton shifts, also represent a promising frontier. nih.gov

Heterogeneous Catalysts : These catalysts, which exist in a different phase from the reaction mixture, offer significant advantages in terms of separation and recyclability. numberanalytics.com The development of systems like palladium supported on carbon or metal-organic frameworks (MOFs) could lead to more sustainable and industrially scalable processes for producing chiral fluorinated compounds. numberanalytics.com

| Catalyst Class | Specific Example | Key Advantage | Potential Application |

|---|---|---|---|

| Transition Metal | Chiral Palladium Complexes | High efficiency and selectivity for C-F bond formation. mdpi.com | Enantioselective fluorination of keto-ester precursors. |

| Transition Metal | Copper-based Catalysts | Cost-effective alternative to palladium; enables novel transformations. azolifesciences.comsciencedaily.com | Direct C-H fluorination; synthesis of fluorinated heterocycles. nih.govazolifesciences.com |

| Organocatalyst | Chiral Thioureas/Squaramides | Metal-free, lower toxicity; bifunctional activation modes. mdpi.com | Asymmetric synthesis of fluorinated amino-containing scaffolds. |

| Organocatalyst | Chiral Phase-Transfer Catalysts | Enhances reaction rates and selectivity under mild conditions. numberanalytics.commdpi.com | Enantioselective alkylation or fluorination of activated methylene (B1212753) compounds. |

| Heterogeneous | Palladium on MOFs | High stability, recyclability, and ease of separation. numberanalytics.com | Sustainable, continuous-flow production processes. |

Advanced Characterization of Transient Intermediates in Reaction Pathways

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new ones. A significant challenge in organofluorine chemistry is the characterization of short-lived, reactive intermediates that govern the outcome of a reaction. sorbonne-universite.frcas.cn Future research will require the application of advanced analytical and spectroscopic techniques to probe these transient species.

One of the most powerful tools for this purpose is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org Its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus make it ideal for identifying fluorinated molecules within complex reaction mixtures and monitoring reaction progress in real-time. rsc.org Developing methodologies that combine experimental ¹⁹F NMR with computational predictions can allow for the structural elucidation of intermediates and byproducts without the need for their isolation. nih.gov

The study of reaction kinetics can provide invaluable insight into the energy profiles of different reaction pathways. By identifying rate-determining steps and key intermediates, such as iminium ions or carbon-centered radicals, chemists can rationally modify reaction conditions or catalyst structures to improve yield and selectivity. cas.cnnih.gov Techniques like in-situ infrared (IR) spectroscopy and mass spectrometry can complement NMR studies to provide a more complete picture of the species present throughout the course of a reaction.

Expansion of Computational Studies for Rational Design of Synthetic Methodologies

Computational chemistry has transitioned from a tool for explaining experimental observations to a powerful predictive instrument for reaction discovery and design. hokudai.ac.jp The expansion of computational studies is a critical future direction for developing efficient and selective syntheses of this compound.

Quantum chemical methods, particularly Density Functional Theory (DFT), are increasingly used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of asymmetric reactions. nih.govacs.org For instance, DFT calculations can elucidate the non-covalent interactions, such as hydrogen bonding or π-π stacking, between a catalyst and a substrate that are responsible for enantioselectivity. acs.org This understanding allows for the rational, in silico design of new catalysts with improved performance, reducing the time and resources spent on empirical trial-and-error experimentation. hokudai.ac.jp

Furthermore, computational screening can be used to explore entirely new reaction possibilities. By simulating the reactivity of various combinations of reactants and catalysts, researchers can identify promising, yet previously unimagined, synthetic routes. hokudai.ac.jp The synergy between computational prediction and experimental validation is a powerful paradigm that will accelerate the discovery of novel synthetic methodologies for complex fluorinated molecules. nih.govhokudai.ac.jp

| Computational Technique | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states of catalytic cycles. acs.org | Identification of factors controlling reaction rate and enantioselectivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions between catalyst and substrate. | Rational design of more selective chiral catalysts. |

| Ab Initio Molecular Dynamics (AIMD) | Simulating reaction dynamics and identifying transient intermediates. | Elucidation of complex reaction mechanisms. |

| High-Throughput Virtual Screening | Discovering novel reactions and catalysts. hokudai.ac.jp | Accelerated development of new synthetic methodologies. |

| NMR Shift Prediction | Calculating theoretical ¹⁹F NMR spectra for proposed structures. nih.gov | Aid in the identification of unknown products and intermediates. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.